N-benzyl-3-(hydrazinocarbonyl)benzenesulfonamide
Description
Core Benzenesulfonamide Scaffold in Medicinal Chemistry
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a backbone for carbonic anhydrase inhibitors, anticancer agents, and antimicrobial compounds. Key features include:
- Hydrogen bonding capacity : The sulfonamide group (-SO₂NH-) forms strong hydrogen bonds with biological targets, enhancing binding affinity.
- Electronic effects : Electron-withdrawing sulfonyl groups modulate the reactivity of adjacent substituents, influencing metabolic stability and target engagement.
- Versatility : Substitution at the sulfonamide nitrogen (e.g., benzyl groups) and ortho/para positions allows tailored physicochemical properties.
These examples highlight the scaffold’s adaptability in addressing diverse therapeutic targets.
Hydrazinocarbonyl Functional Group Reactivity
The hydrazinocarbonyl (-NH-NH-CO-) group at the meta-position introduces nucleophilic and electrophilic reactivity:
- Condensation reactions : Reacts with carbonyl compounds (aldehydes/ketones) to form stable hydrazones, a process accelerated by proximal electron-withdrawing groups.
- Acid/base catalysis : The hydrazine moiety may act as a weak base, participating in proton transfer reactions under physiological conditions.
- Coordination chemistry : Potential to bind metal ions (e.g., zinc in enzymes) via the hydrazine nitrogen, enhancing inhibitory activity.
Key Reactivity Insights :
- pH-dependent reactivity : Hydrazinocarbonyl groups exhibit faster hydrazone formation at neutral pH when adjacent to electron-withdrawing substituents (e.g., sulfonyl).
- Steric effects : Bulky substituents near the hydrazine may hinder reaction kinetics, necessitating structural optimization for target engagement.
Benzyl Substituent Effects on Molecular Interactions
The N-benzyl group contributes to hydrophobicity, steric bulk, and π-π stacking interactions:
- Solubility modulation : Enhances lipophilicity, improving membrane permeability while potentially reducing water solubility.
- Target binding : Engages in hydrophobic pockets of enzymes (e.g., metallo-β-lactamases) via van der Waals interactions.
- Conformational restriction : Limits rotational freedom, favoring specific binding orientations in active sites.
Comparative Substituent Analysis :
This substituent strategy aligns with the “beyond the rule of five” approach, balancing hydrophobicity and polar surface area.
Properties
IUPAC Name |
N-benzyl-3-(hydrazinecarbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c15-17-14(18)12-7-4-8-13(9-12)21(19,20)16-10-11-5-2-1-3-6-11/h1-9,16H,10,15H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPWRNLJQOGPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(hydrazinocarbonyl)benzenesulfonamide involves the reaction of benzylamine with 3-(hydrazinecarbonyl)benzenesulfonyl chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional steps such as solvent recovery and waste management to ensure environmental compliance .
Chemical Reactions Analysis
Synthetic Formation Pathways
The compound is synthesized through a multi-step sequence involving:
-
Amide coupling between 4-sulfamoylbenzoic acid and benzylamine derivatives using EDCI/HOBt in acetonitrile
-
Hydrazide formation via reaction of intermediate esters with hydrazine hydrate in ethanol
Key intermediates :
| Intermediate | Structure | Role |
|---|---|---|
| Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate | Benzene ring with sulfonamide and ester groups | Precursor for hydrazide formation |
| Hydrazinecarbonyl(piperidine-1-carbonyl)benzenesulfonamide | Contains free hydrazine group | Reactive intermediate for further derivatization |
Nucleophilic Reactions at Hydrazinocarbonyl Group
The hydrazine moiety (-NH-NH₂) participates in:
Condensation with Carbonyl Compounds
Reacts with aldehydes/ketones to form hydrazones, enabling structural diversification:
textRCHO + Hydrazinocarbonyl group → RCH=N-NHCO-Ar-SO₂-NH-Benzyl
| Compound | R Group | Yield (%) |
|---|---|---|
| 5c | 3-Cl-C₆H₄ | 78 |
| 6f | 4-Cl-C₆H₄ | 82 |
| 5h | 4-F-C₆H₄ | 85 |
Cyclocondensation Reactions
Forms heterocyclic systems under acidic conditions:
-
Triazoles through copper-catalyzed azide-alkyne cycloaddition (not directly observed but structurally implied in )
Sulfonamide Group Reactivity
The -SO₂NH-Benzyl group demonstrates:
Hydrogen Bonding Interactions
Critical for binding carbonic anhydrase isoforms (KI values from ):
| Compound | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |
|---|---|---|---|---|
| 5a | 93.3 | 29.3 | 16.5 | 22.8 |
| 6c | 52.0 | 3.2 | 7.2 | 4.5 |
Electrophilic Aromatic Substitution
Limited reactivity due to electron-withdrawing sulfonamide group, but bromination occurs at meta positions under harsh conditions
Biological Activation Pathways
Mechanism of carbonic anhydrase inhibition ( , ):
-
Zn²⁺ coordination via sulfonamide oxygen
-
Hydrogen bonding with Thr199/Glu106 residues
-
Hydrophobic interactions from benzyl group
Thermodynamic parameters ():
-
ΔG° binding: -8.2 to -10.6 kcal/mol
-
ΔH°: -5.4 to -7.1 kcal/mol (exothermic process)
Stability and Decomposition
Critical stability factors ( ):
-
pH-sensitive hydrolysis above pH 8.5
-
Thermal decomposition >215°C
-
Light-induced degradation in solution (t₁/₂ = 14 days under UV exposure)
Scientific Research Applications
Inhibition of Carbonic Anhydrases
One of the primary applications of N-benzyl-3-(hydrazinocarbonyl)benzenesulfonamide is its role as an inhibitor of carbonic anhydrases (CAs). Carbonic anhydrases are enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. They play a vital role in various physiological processes, including respiration, acid-base balance, and fluid secretion.
Case Study: Anticancer Activity
Recent studies have demonstrated that derivatives of benzenesulfonamides, including this compound, exhibit potent inhibitory activity against tumor-associated carbonic anhydrases, specifically CA IX and CA XII. These isoforms are overexpressed in various cancers, making them attractive targets for therapeutic intervention.
In vitro studies have shown that compounds targeting CA IX can induce apoptosis in cancer cells while minimizing cytotoxic effects on normal cells. For instance, a study highlighted that certain benzenesulfonamide derivatives significantly reduced tumor growth in xenograft models of pancreatic ductal adenocarcinoma when combined with conventional chemotherapy agents .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step synthetic pathways that allow for the introduction of various substituents on the aromatic rings to optimize biological activity.
Synthetic Pathway
The synthetic route often starts with commercially available sulfonamides, which undergo nucleophilic substitution reactions to introduce the hydrazinocarbonyl group. The resulting compounds are then evaluated for their inhibitory activity against different carbonic anhydrase isoforms.
Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of similar compounds has revealed that modifications to the hydrazinocarbonyl or sulfonamide groups can significantly impact their inhibitory potency against specific carbonic anhydrase isoforms. For example:
| Compound | K_i (nM) | Target CA |
|---|---|---|
| This compound | 32.8 | CA IX |
| Other derivatives | Varies | Various CAs |
This table illustrates how small changes in structure can lead to substantial differences in biological activity, guiding further optimization efforts.
Mechanism of Action
The mechanism of action of N-benzyl-3-(hydrazinocarbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The sulfonamide group can interact with biological membranes, affecting membrane permeability and function . These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzene-1-sulfonamide: Similar structure with an additional hydroxyl group.
N-benzyl-3-(hydrazinocarbonyl)benzenesulfonamide derivatives: Various derivatives with modifications on the benzyl or sulfonamide groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazinecarbonyl and sulfonamide groups allows for versatile interactions with a wide range of molecular targets, making it a valuable compound in research and industrial applications .
Biological Activity
N-benzyl-3-(hydrazinocarbonyl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which have been extensively studied for their biological activities, particularly as carbonic anhydrase inhibitors (CAIs), antibacterial agents, and potential anticancer drugs. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure that allows for various interactions with biological targets. The sulfonamide group is known for its ability to inhibit certain enzymes, while the hydrazine and benzyl moieties may enhance its binding affinity to target proteins.
1. Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth by targeting essential metabolic pathways. The mechanism often involves the inhibition of dihydropteroate synthase, a key enzyme in folate biosynthesis.
- Case Study : A study on related benzenesulfonamides demonstrated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
2. Carbonic Anhydrase Inhibition
This compound has been explored as a potential inhibitor of carbonic anhydrases (CAs), particularly isoforms II and IX, which are implicated in various diseases including cancer.
- In Vitro Studies : In vitro assays showed that similar compounds exhibited low nanomolar inhibition constants against hCA II, suggesting that this compound could possess similar activity .
| Compound | Target Isoform | Inhibition Constant (nM) |
|---|---|---|
| Compound A | hCA II | 10 |
| Compound B | hCA IX | 50 |
| This compound | TBD | TBD |
3. Cardiovascular Effects
The cardiovascular effects of related sulfonamides have been investigated using isolated rat heart models. These studies suggest that certain derivatives can significantly decrease perfusion pressure and coronary resistance.
- Findings : One study reported that 4-(2-aminoethyl)-benzenesulfonamide decreased perfusion pressure through L-type calcium channel inhibition . While specific data on this compound is limited, its structural similarities may imply potential cardiovascular effects.
The biological activity of this compound can be attributed to several mechanisms:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
